Tetraphen-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
646058-54-0 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
benzo[a]anthracen-3-amine |
InChI |
InChI=1S/C18H13N/c19-16-7-8-17-15(10-16)6-5-14-9-12-3-1-2-4-13(12)11-18(14)17/h1-11H,19H2 |
InChI Key |
ILYMSWPTJXADLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4)N |
Origin of Product |
United States |
Synthetic Methodologies for Tetraphen 3 Amine and Its Derivatives
Novel Approaches to the Core Tetraphen Scaffold
The construction of the tetraphen core, a polycyclic aromatic hydrocarbon (PAH), is the foundational step in the synthesis of Tetraphen-3-amine. Researchers have developed several elegant strategies to build this complex framework, ranging from metal-catalyzed reactions to classic cycloadditions and pyrolytic methods.
Metal-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, essential for constructing and functionalizing the tetraphen scaffold.
The Suzuki-Miyaura coupling reaction, for instance, provides a versatile method for creating aryl-aryl bonds. researchgate.netresearchgate.netdoi.org This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. While direct synthesis of the entire tetraphen scaffold in one step via this method is complex, it is instrumental in synthesizing substituted precursors that can be later cyclized to form the desired polycyclic structure. researchgate.net For example, precursors to tetraarylethenes have been synthesized using Suzuki-Miyaura coupling. researchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction specifically for the formation of carbon-nitrogen bonds. wikipedia.orgopenochem.orgorganic-chemistry.org This reaction is crucial for introducing the amine group onto a pre-formed aryl halide or triflate. wikipedia.orgopenochem.org It has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, overcoming limitations of older methods. wikipedia.orgbuffalostate.edu The reaction involves the coupling of an amine with an aryl halide, catalyzed by a palladium complex. openochem.orglibretexts.org Several generations of catalyst systems have been developed to improve the efficiency and scope of this transformation. wikipedia.org
Table 1: Comparison of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Bond Formed | Key Reactants | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | Aryl Halide, Aryl Boronic Acid | Palladium Complex |
Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental in the synthesis of cyclic and polycyclic compounds. researchgate.netacs.org The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring, which can be a key step in building the fused ring system of tetraphen. researchgate.net The reaction's efficiency can be influenced by the electronic nature of the diene and dienophile, as well as the reaction conditions. nih.gov Recent advancements have explored the use of catalysts and alternative reaction media to promote these cycloadditions under milder conditions. nih.govwilliams.edu For instance, cyclodextrins have been used to promote aqueous Diels-Alder reactions of polycyclic aromatic hydrocarbons at moderate temperatures. nih.gov The reactivity in the bay region of PAHs in Diels-Alder reactions has been found to increase with the size of the PAH system. nih.gov
Enamine Chemistry in Polycyclic Aromatic Compound Synthesis
Enamine chemistry offers a powerful and versatile approach to the synthesis of a wide range of polycyclic aromatic compounds. acs.orgacs.org Enamines, which are unsaturated compounds derived from the condensation of an aldehyde or ketone with a secondary amine, act as nucleophiles. wikipedia.orgmasterorganicchemistry.com A general synthetic route based on enamine chemistry involves the alkylation of enamines followed by acidic cyclodehydration and dehydrogenation. acs.org This methodology has been successfully applied to synthesize various complex polycyclic hydrocarbons, demonstrating its potential to be broader in scope than traditional methods. acs.org The reaction of active methyl and methylene (B1212753) ketones with amide acetals is an efficient way to produce enamines. clockss.org
Thermolysis and Flash Vacuum Pyrolysis Routes
Thermolysis and Flash Vacuum Pyrolysis (FVP) are techniques that utilize high temperatures to induce chemical reactions, often leading to the formation of complex and strained molecules. wikipedia.orgscripps.edu FVP involves heating a precursor molecule briefly at high temperatures under high vacuum. wikipedia.orgias.ac.in The precursor is volatilized, passed through a hot zone, and the products are then rapidly condensed. wikipedia.org These unimolecular reaction conditions can be optimized by adjusting temperature and residence time. scripps.edu This method has been used to synthesize various organic compounds, including those with strained rings. wikipedia.org While not a common method for large-scale synthesis, FVP has found application in the total synthesis of natural products. wikipedia.org
Selective Functionalization and Derivatization of this compound
Once the tetraphen scaffold is constructed, the next critical step is the selective introduction of functional groups, such as the amine group in this compound.
Direct C-H Amination of Polycyclic Aromatic Hydrocarbons
Direct C-H amination is an atom-economical and efficient strategy for introducing nitrogen-containing functional groups directly onto a hydrocarbon framework, avoiding the need for pre-functionalized starting materials. While direct C-H amination of unactivated PAHs can be challenging, recent advancements in catalysis have made this transformation more feasible. This approach is highly desirable as it streamlines the synthetic route to compounds like this compound.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amines onto an aromatic ring. However, the reaction is contingent on the presence of specific features within the substrate. The canonical SNAr mechanism involves the attack of a nucleophile on an aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acs.orglibretexts.org For this intermediate to form and for the reaction to proceed efficiently, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl groups, positioned ortho or para to a suitable leaving group (typically a halide). acs.orgnih.gov
The unsubstituted benzo[c]phenanthrene (B127203) skeleton lacks the requisite electronic activation for a direct SNAr reaction. Therefore, the synthesis of 3-aminobenzo[c]phenanthrene via this pathway would necessitate a precursor that is appropriately substituted. A hypothetical SNAr approach would begin with a 3-halobenzo[c]phenanthrene derivative bearing at least one strong EWG. For instance, the presence of a nitro group at a position that allows for resonance stabilization of the negative charge formed upon nucleophilic attack is critical.
The reaction would proceed by the addition of an amine source, such as ammonia (B1221849) or an ammonia equivalent, to the activated halo-aromatic substrate. The choice of solvent and temperature is crucial, with polar aprotic solvents like DMSO or DMF often being employed to facilitate the reaction.
Table 1: Illustrative Conditions for a Hypothetical SNAr Synthesis of an Activated this compound Precursor This table presents hypothetical data based on established principles of SNAr reactions, as specific examples for this substrate are not readily available in the literature.
| Entry | Leaving Group (LG) | Electron-Withdrawing Group (EWG) | Nucleophile | Solvent | Temperature (°C) | Plausible Yield (%) |
| 1 | -Cl | 4-NO₂ | NH₃ (aq) | DMSO | 150 | Moderate |
| 2 | -F | 4-NO₂ | NaN₃ then reduction | DMF | 120 | Good |
| 3 | -Cl | 2,4-(NO₂)₂ | NH₃ (aq) | Ethanol | 80 | High |
| 4 | -F | 4-CN | K-Phthalamide | DMSO | 160 | Moderate |
The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is inverse to the trend observed in SN1 and SN2 reactions. nih.gov This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. nih.gov
Modifications to the Amine Group (e.g., Acylation, Alkylation)
Once the primary amine of this compound is installed, it can serve as a versatile handle for further functionalization through modifications like acylation and alkylation. These reactions allow for the introduction of a wide array of substituents, modulating the electronic and steric properties of the molecule.
Acylation: The reaction of 3-aminobenzo[c]phenanthrene with acylating agents such as acid chlorides or anhydrides provides the corresponding amides. This transformation is typically robust and high-yielding. The reaction is usually carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct (e.g., HCl) generated during the reaction. Acylation can be used to install a variety of functional groups, from simple acetyl groups to more complex moieties that can alter the compound's solubility or introduce new reactive sites.
Alkylation: The direct N-alkylation of aromatic amines with alkyl halides can be more challenging to control than acylation. The primary amine is converted into a secondary amine, which is often more nucleophilic than the starting material. This can lead to over-alkylation, resulting in the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, specific strategies may be required, such as using a large excess of the starting amine, employing bulky alkylating agents, or utilizing alternative methods like reductive amination. Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction, is a more controllable method for synthesizing secondary and tertiary amines.
Table 2: Representative Reagents for the Modification of the this compound Group
| Reaction Type | Reagent Class | Specific Example | Base/Catalyst | Expected Product |
| Acylation | Acid Chloride | Acetyl chloride | Pyridine | N-(Benzo[c]phenanthren-3-yl)acetamide |
| Acylation | Acid Anhydride | Acetic anhydride | None or H⁺ cat. | N-(Benzo[c]phenanthren-3-yl)acetamide |
| Alkylation | Alkyl Halide | Methyl iodide | K₂CO₃ | Mixture of mono-, di-, and tri-methylated products |
| Reductive Amination | Aldehyde/Reductant | Benzaldehyde (B42025) / NaBH₃CN | Acetic Acid | N-Benzylbenzo[c]phenanthren-3-amine |
Strategies for Stereoselective Synthesis of Chiral this compound Analogs
The benzo[c]phenanthrene scaffold is inherently chiral if it possesses substituents in certain positions that restrict rotation, leading to atropisomerism. The helical twist of the aromatic system creates a non-superimposable mirror image. The stereoselective synthesis of chiral analogs of this compound can therefore be approached by controlling the formation of this helical chirality or by introducing other chiral elements.
Key strategies for achieving stereoselectivity include:
Chiral Resolution: The most straightforward approach involves the synthesis of the target molecule as a racemic mixture, followed by separation of the enantiomers. This can be achieved by forming diastereomeric salts through reaction with a chiral resolving agent (e.g., a chiral carboxylic acid or amine). The resulting diastereomers can then be separated by physical methods like fractional crystallization, followed by removal of the chiral auxiliary to yield the pure enantiomers. Alternatively, chiral chromatography, using a stationary phase containing a chiral selector, can be employed for direct separation of the enantiomers.
Chiral Auxiliary-Mediated Synthesis: This strategy involves covalently attaching a chiral auxiliary to the substrate or a precursor. The auxiliary directs the stereochemical outcome of a subsequent reaction, such as a key cyclization step that forms the polycyclic aromatic core. After the desired stereochemistry is established, the auxiliary is removed.
Asymmetric Catalysis: The use of a chiral catalyst to control the stereochemistry of a key bond-forming reaction is a highly efficient method. For the synthesis of chiral benzo[c]phenanthrene analogs, this could involve an enantioselective photocyclization of a stilbene-type precursor or an asymmetric transition-metal-catalyzed cyclization or cross-coupling reaction that sets the helical stereocenter. rsc.org
Table 3: Overview of Stereoselective Synthesis Strategies for Chiral this compound Analogs
| Strategy | Description | Key Reagents/Methods | Advantages | Disadvantages |
| Chiral Resolution | Separation of a racemic mixture. | Chiral acids/bases (e.g., tartaric acid), Chiral HPLC. | Conceptually simple; applicable to many racemic compounds. | 50% theoretical maximum yield for the desired enantiomer; may require extensive screening of resolving agents. |
| Chiral Auxiliary | A removable chiral group directs stereoselective bond formation. | Evans auxiliaries, chiral amines/alcohols. | High diastereoselectivity can often be achieved. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Chiral transition metal complexes (e.g., Rh, Ru, Pd), organocatalysts. | High enantiomeric excess; only a small amount of chiral material is needed. | Catalyst development can be challenging and substrate-specific. |
The development of these stereoselective routes is crucial for applications where specific enantiomers are required, such as in materials science for chiroptical devices or in medicinal chemistry where different enantiomers can have vastly different biological activities.
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Reaction Chemistry and Mechanistic Investigations of Tetraphen 3 Amine
Oxidation Pathways of Tetraphen-3-amine
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Mechanistic Understanding of Oxidative Polymerization
The oxidative polymerization of aromatic amines is a key process for the synthesis of conducting polymers. For this compound, this process would involve the formation of a polymer with a backbone of linked tetraphenylene (B3251814) units, leading to a highly conjugated system with interesting electronic properties. The general mechanism for the oxidative polycondensation of aromatic amines provides a framework for understanding this transformation. researchgate.net
The process is initiated by the oxidation of the amine, which involves the abstraction of an electron to form a cation radical. researchgate.net In acidic media, this cation radical can be stabilized through complex formation with a neutral amine molecule. researchgate.net Subsequent dimerization occurs through the loss of a second electron and two protons from this complex. researchgate.net The chain growth continues through the successive oxidation of the resulting oligomeric amines and the addition of more monomer units. researchgate.net
However, the reaction conditions can influence the final polymer structure. In environments that favor the deprotonation of the cation radicals, arylamine radicals can form. The recombination of these radicals can introduce "defect" structures, such as azo and diphenyl fragments, into the polymer backbone, which can lead to the termination of the polymerization process and the formation of oligomeric products. researchgate.net Branching and cross-linking of the polymer chains are also possible side reactions. researchgate.net
The propensity for an aromatic amine to undergo oxidative polymerization is influenced by the electron density on the amine group. For instance, in a study involving aniline (B41778) and its derivatives, it was observed that electron-withdrawing groups on the aromatic ring could suppress oxidative polymerization. beilstein-journals.org Given the extended π-system of this compound, the reactivity of the amine group towards oxidation is a critical factor. The delocalization of the amine's lone pair of electrons over the large aromatic system could potentially influence the rate and extent of polymerization.
A general representation of the initial steps in the oxidative polymerization of an aromatic amine (ArNH₂) can be depicted as follows:
Table 1: Key Steps in the Initial Phase of Oxidative Polymerization of Aromatic Amines
| Step | Reactants | Intermediates/Products | Description |
| 1. Initiation | ArNH₂ | [ArNH₂]•⁺ | One-electron oxidation to form a radical cation. researchgate.net |
| 2. Dimerization | 2 x [ArNH₂]•⁺ | H₂N-Ar-Ar-NH₂ + 2H⁺ | Head-to-tail coupling of two radical cations. |
| 3. Propagation | Dimer + [ArNH₂]•⁺ | Trimer + H⁺ | Further oxidation and coupling to extend the polymer chain. researchgate.net |
Formation of Reactive Intermediates (e.g., Nitrenium Ions)
The oxidation of aromatic amines can lead to the formation of various reactive intermediates, with nitrenium ions being of significant interest due to their high reactivity and role in various chemical and biological processes. nih.gov A nitrenium ion is a reactive species with a divalent, positively charged nitrogen atom. studymind.co.uk
For an arylamine, the formation of a nitrenium ion typically follows the initial N-oxidation to an N-hydroxy derivative (a hydroxylamine). nih.gov Further activation of this hydroxylamine (B1172632), for example through esterification or protonation of the hydroxyl group, facilitates the cleavage of the N-O bond to generate the arylnitrenium ion. nih.gov
These arylnitrenium ions are electrophilic species and can undergo various reactions, including intramolecular cyclizations or reactions with nucleophiles. nih.gov The positive charge on the nitrogen in an arylnitrenium ion can be delocalized into the aromatic ring, which influences its stability and reactivity. studymind.co.uk
In the context of this compound, the formation of a nitrenium ion would result in a highly reactive intermediate where the positive charge could be delocalized over the extensive tetraphenylene ring system. The stability and subsequent reaction pathways of such an intermediate would be a subject of considerable interest.
Another important class of reactive intermediates formed from the one-electron oxidation of amines are amine radical cations. beilstein-journals.org These intermediates can undergo various transformations, including conversion to electrophilic iminium ions or nucleophilic α-amino radicals. beilstein-journals.org The specific pathway taken depends on the structure of the amine and the reaction conditions.
Table 2: Potential Reactive Intermediates from this compound
| Intermediate Type | General Structure | Formation Pathway | Potential Fate |
| Amine Radical Cation | [Tetraphen-NH₂]•⁺ | One-electron oxidation of this compound. beilstein-journals.org | Dimerization (polymerization), deprotonation to form an aminyl radical. |
| Nitrenium Ion | [Tetraphen-NH]⁺ | Oxidation to a hydroxylamine followed by N-O bond cleavage. nih.gov | Electrophilic aromatic substitution, reaction with nucleophiles. |
| Iminium Ion | [Tetraphen=NH₂]⁺ | Deprotonation of the amine radical cation at the α-carbon (if applicable) followed by oxidation. beilstein-journals.org | Reaction with nucleophiles. |
Computational and Theoretical Studies of Tetraphen 3 Amine
Electronic Structure Elucidation
The electronic properties of tetraphen-3-amine, a polycyclic aromatic amine, are of significant interest due to their potential applications in materials science, particularly in optoelectronic devices. vulcanchem.com Computational methods, especially Density Functional Theory (DFT), have proven to be invaluable tools for understanding the intricate relationship between the molecule's structure and its electronic behavior.
Density Functional Theory (DFT) Calculations for Molecular Orbitals (HOMO/LUMO)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ajchem-a.com In the context of this compound, DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vulcanchem.comnih.gov These frontier orbitals are crucial in predicting the chemical reactivity and electronic properties of a molecule. irjweb.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. ajchem-a.com
For this compound, DFT calculations have estimated the HOMO-LUMO gap to be approximately 3.1 eV. vulcanchem.com This value provides insight into the electronic transitions and the energy required to excite an electron from the ground state. The presence of the electron-donating amine group is noted to cause a reduction in the bandgap by 0.3 eV when compared to the unsubstituted anthracene (B1667546), which in turn enhances charge carrier mobility. vulcanchem.com
Table 1: Calculated Electronic Properties of this compound
| Parameter | Calculated Value | Significance |
| HOMO-LUMO Gap | 3.1 eV vulcanchem.com | Indicates electronic excitability and reactivity. nih.govirjweb.com |
| λmax (UV-vis) | ~350–400 nm vulcanchem.com | Corresponds to the energy of electronic transitions. |
This table presents theoretical data on the electronic properties of this compound.
Analysis of Aromaticity and Electron Delocalization
Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing (4n+2) π electrons, a principle known as Hückel's rule. byjus.complutusias.com The four fused benzene (B151609) rings in this compound form an extended π-conjugated system. vulcanchem.com This extensive conjugation leads to significant electron delocalization, where the π electrons are not confined to specific atoms or bonds but are spread across the entire polycyclic framework. nptel.ac.in
This delocalization is a defining feature of aromatic compounds and is responsible for their unique chemical and physical properties. byjus.com In this compound, the delocalized electrons contribute to the molecule's thermodynamic stability. nptel.ac.in The planarity of the fused ring system is a prerequisite for effective p-orbital overlap and, consequently, for the delocalization of π electrons. plutusias.com While perfectly planar structures are ideal, some larger annulenes can deviate from planarity to relieve steric strain. nptel.ac.in
Correlation of Electronic Structure with Reactivity
The electronic structure of a molecule, particularly the nature of its frontier orbitals, is intrinsically linked to its chemical reactivity. irjweb.comosti.gov In this compound, the presence of the amine (-NH2) group, an electron-donating substituent, significantly influences its reactivity. vulcanchem.com The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring system, increasing the electron density of the rings and making them more susceptible to electrophilic attack. libretexts.orgmsu.edu
The calculated HOMO and LUMO energies can be used to derive global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index, which provide quantitative measures of a molecule's reactivity. irjweb.comphyschemres.org For instance, the local softness on the reacting nitrogen atom in an amine can help explain trends in its reactivity. osti.gov The electron-donating nature of the amine group in this compound enhances its nucleophilicity and basicity compared to the unsubstituted polycyclic aromatic hydrocarbon. vulcanchem.commsu.edu This increased reactivity is a crucial factor in its potential applications, such as in the synthesis of other functionalized molecules or in its role as a ligand in catalysis. vulcanchem.com
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional structure and dynamic behavior of molecules is crucial for predicting their properties and reactivity. Conformational analysis and molecular dynamics simulations are powerful computational tools used to investigate these aspects.
Investigating Steric Effects and Twisting in Polycyclic Amine Systems
The spatial arrangement of atoms in a molecule, or its conformation, is influenced by various factors, including steric effects. maricopa.edu Steric hindrance arises from the repulsive interactions that occur when atoms are forced closer together than their van der Waals radii allow. maricopa.edunih.gov In polycyclic amine systems like this compound, the bulky tetracyclic framework can impose significant steric constraints. vulcanchem.com
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry plays a pivotal role in elucidating the pathways of chemical reactions. By modeling the potential energy surface, researchers can predict reaction mechanisms and identify key intermediates and transition states.
The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. nih.govims.ac.jp Identifying the structure and energy of the transition state is fundamental to understanding the reaction's kinetics and mechanism. sumitomo-chem.co.jp DFT calculations are frequently used to locate transition states and to calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. sumitomo-chem.co.jp
For reactions involving amines, such as nucleophilic substitution or addition, computational methods can model the step-by-step process of bond formation and breakage. mnstate.edu For example, in the context of a proton shuttle mechanism, the transition state may involve a neutral amine, where the degree of N-C bond formation is commensurate with the degree of amine deprotonation. nih.gov Theoretical calculations can help evaluate different proposed mechanisms by comparing the calculated activation energies with experimental data. sumitomo-chem.co.jp In the case of this compound, such studies could predict its behavior in various chemical transformations, aiding in the design of new synthetic routes and catalytic processes. vulcanchem.com
Predictive Modeling for Structure-Function Relationships
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, uses computational methods to correlate the chemical structure of a compound with its biological activity or physical properties. nih.govmdpi.com These models are invaluable in fields like drug discovery and materials science for screening new molecules and optimizing their functions. mdpi.comnih.gov
For a molecule like this compound, predictive modeling could be used to forecast properties such as its potential as an organic semiconductor, its binding affinity to a biological target, or its corrosion inhibition capabilities. researchgate.net The process involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a mathematical model that relates these descriptors to the observed function. nih.gov
Molecular descriptors can include:
Electronic descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's ability to donate or accept electrons. researchgate.net
Topological descriptors: Indices that describe the size, shape, and branching of the molecule.
Quantum chemical descriptors: Parameters like dipole moment, polarizability, and atomic charges. niscpr.res.in
For example, a study on a series of tertiary amines as switchable polarity solvents identified the N,N-dimethyl-n-alkylamine structure as important for their function. rsc.org Similarly, computational studies on amine derivatives have been used to predict their efficacy as corrosion inhibitors by correlating structural features with adsorption energies on metal surfaces. researchgate.net
The following table provides a hypothetical example of a QSAR model for the receptor binding affinity of a series of polycyclic aromatic amines.
Interactive Data Table: Hypothetical QSAR Model for Receptor Binding
| Compound | HOMO Energy (eV) | LogP (Hydrophobicity) | Predicted Binding Affinity (pIC50) |
| Derivative 1 | -5.2 | 4.1 | 6.5 |
| Derivative 2 | -5.5 | 4.5 | 7.1 |
| Derivative 3 | -5.1 | 3.9 | 6.2 |
| This compound (Hypothetical) | -5.3 | 4.3 | 6.8 |
Model Equation Example: pIC50 = -2.5 * (HOMO Energy) - 0.8 * (LogP) + C Note: This table and equation are illustrative examples of how predictive modeling establishes a structure-function relationship.
Applications of Tetraphen 3 Amine in Advanced Materials Science
Polymeric Materials and Frameworks
Molecularly Imprinted Polymers for Selective Interactions
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to act as artificial antibodies, capable of recognizing and binding to specific target molecules. mdpi.comnih.gov The process involves polymerizing functional monomers and cross-linkers around a template molecule. mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target analyte. nih.gov Triphenylamine (B166846) and its derivatives are valuable components in the design of MIPs, primarily serving as functional monomers or cross-linking agents that enhance the polymer's recognition capabilities and stability. nih.govtandfonline.com
The effectiveness of MIPs is rooted in the interactions between the polymer matrix and the target analyte, which include hydrogen bonds, π-π interactions, and van der Waals forces. nih.gov The unique propeller-like structure and electron-rich nature of the triphenylamine (TPA) moiety make it an excellent candidate for establishing these non-covalent interactions. sioc-journal.cnresearchgate.net For instance, the aromatic rings of TPA can engage in strong π-π stacking interactions with explosive molecules like trinitrotoluene (TNT), improving the binding strength and selectivity of the MIP. mdpi.com
Research has demonstrated the successful integration of TPA derivatives into MIPs for various sensing applications. In one study, a MIP using triphenylamine rhodanine-3-acetic acid as a monomer was synthesized to detect epitopes of collagenase metalloproteinase-1. nih.gov The resulting sensor, based on a field-effect transistor (FET), showed excellent detection performance even in complex biological media like serum, with a low detection limit of 20 nM. nih.gov In another example, triphenylamine was used as a cross-linking agent in a MIP designed for the electrochemical analysis of dichlorobenzoic acid, resulting in a sensor with a low detection limit and a broad detection range. tandfonline.com The stability and structural integrity conferred by the cross-linker are crucial for maintaining the polymer's recognition ability in complex environments. mdpi.com
The combination of MIPs with other advanced materials, such as conductive polymers or nanomaterials, further enhances their sensing performance. nih.govmdpi.com Conductive MIPs (cMIPs) merge the selective recognition of imprinting with the signal transduction capabilities of conductive materials, allowing for direct electrochemical detection of analyte binding. mdpi.com TPA derivatives have been incorporated into such systems to create highly sensitive and selective sensors. nih.govmdpi.com
Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. frontiersin.org Triphenylamine and its derivatives are highly effective building blocks for constructing complex supramolecular architectures due to their defined propeller-like geometry and their capacity for multiple non-covalent interactions. researchgate.netacs.org These assemblies can form diverse, soft hierarchical structures, including helical fibers, nanorods, and nanoribbons. acs.org
Non-Covalent Interactions (Hydrogen Bonding, π-Stacking) in Self-Assembly
The self-assembly of triphenylamine-based molecules into ordered supramolecular structures is primarily driven by a combination of hydrogen bonding and π-π stacking interactions. acs.orgresearchgate.net The three phenyl rings of the TPA core provide ample opportunity for π-π stacking, where the aromatic rings of adjacent molecules align face-to-face. acs.org This interaction is crucial for the formation of columnar structures where TPA units stack on top of one another. acs.org
To further stabilize these assemblies, TPA molecules are often functionalized with groups capable of forming strong, directional hydrogen bonds, such as amides or ureas. acs.orgnih.gov These groups provide an additional attractive force that works in concert with π-π stacking to promote highly ordered packing. acs.org For example, TPA derivatives featuring peripheral amide groups have been shown to self-assemble into columnar stacks with a collinear arrangement of their central nitrogen atoms. acs.org Similarly, a TPA bis-urea macrocycle demonstrated a cooperative self-assembly process driven by hydrogen bonding, forming aggregates whose elongation could be influenced by the presence of guest molecules. nih.gov
Chiral Recognition and Kinetic Resolution in Supramolecular Systems
Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a critical function in chemistry and biology. Supramolecular systems based on chiral triphenylamine derivatives have shown significant promise in this area. researchgate.nettue.nl By incorporating chiral side chains onto the TPA scaffold, it is possible to induce a preferred handedness (helicity) in the resulting supramolecular assemblies. tue.nl
These chiral supramolecular structures can then be used for enantioselective recognition. For instance, a helical supramolecular assembly formed from a TPA derivative demonstrated the ability to differentiate between the L- and D-enantiomers of the amino acid proline. rsc.org This recognition was achieved through a structural modulation of the assembly induced by the chiral guest. rsc.org In another remarkable example of chiral amplification, a "sergeants and soldiers" system was developed where a single chiral TPA derivative (the sergeant) could dictate the helical handedness of 500 achiral TPA monomers (the soldiers) in a supramolecular helix. researchgate.net
Kinetic resolution is a method used to separate a racemic mixture by taking advantage of the different reaction rates of enantiomers with a chiral catalyst or reagent. wikipedia.org While less common in TPA-based supramolecular systems, the principles of chiral discrimination are related. The enantioselective affinity of a chiral TPA assembly for a specific enantiomer can lead to its selective binding or reaction. researchgate.net For example, the kinetic resolution of 1,1′-binaphthyl-2,2′-diamine (BINAM) derivatives has been achieved through acylation catalyzed by chiral calcium phosphate, demonstrating a method to produce enantiomerically enriched chiral compounds. rsc.org The development of TPA-based systems for catalytic kinetic resolution remains an active area of research. researchgate.netsioc-journal.cnmdpi.com
Chemical Sensors and Probes (Mechanism-focused)
The unique electronic and photophysical properties of triphenylamine make it a versatile platform for designing chemical sensors and probes. sioc-journal.cnresearchgate.net TPA acts as a strong electron donor and possesses a non-planar, propeller-like structure that can be easily functionalized. sioc-journal.cn These features allow for the creation of sensors that operate through various mechanisms, including Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE). researchgate.netresearchgate.netrsc.org
Amine-based Sensors for Analyte Detection (e.g., Gas Sensing)
The tertiary amine nitrogen at the core of the TPA structure is a key functional group for sensing applications, particularly for the detection of acidic or electron-deficient analytes. researchgate.netwikipedia.org The interaction of an analyte with the TPA-based sensor can perturb its electronic state, leading to a detectable change in its optical properties, such as color or fluorescence. rsc.orgrsc.org
A common sensing mechanism is the modulation of an ICT process. rsc.orgrsc.org In a typical Donor-π-Acceptor (D-A) sensor, the TPA moiety serves as the electron donor. rsc.org Upon interaction with an analyte, the efficiency of the charge transfer from the donor to the acceptor can be enhanced or inhibited, causing a shift in the absorption or emission spectrum. rsc.org For example, a sensor for the cyanide ion was developed where the nucleophilic addition of cyanide to the probe disrupted the ICT process, causing a distinct blue shift in its fluorescence. rsc.org
TPA-based sensors are also highly effective for detecting nitroaromatic compounds, such as the explosive picric acid, through fluorescence quenching. acs.org The electron-rich TPA probe forms a ground-state charge-transfer complex with the electron-deficient analyte, leading to a reduction in fluorescence intensity. acs.org
For gas sensing, particularly of amines and ammonia (B1221849), the mechanism often involves acid-base interactions. mdpi.commdpi.com In one approach, a TPA-based covalent organic framework (COF) functionalized with alkyl amine chains was computationally studied for CO2 capture. researchgate.net The amine groups on the framework provide specific binding sites for the acidic CO2 gas molecules. researchgate.net Another strategy for detecting basic gases like ammonia involves using a protonated sensor molecule. mdpi.com The basic analyte deprotonates the sensor, causing a change in its absorption and emission spectra, which can be monitored to quantify the analyte concentration. mdpi.com The sensitivity of these sensors can be exceptionally high, with some organic field-effect transistor (OFET) sensors detecting amines at parts-per-billion (ppb) levels. mdpi.com
Data Tables
Table 1: Performance of Triphenylamine-based Chemical Sensors This table summarizes the performance characteristics of various sensors incorporating triphenylamine derivatives for the detection of different analytes.
| Sensor Type | Analyte | Detection Mechanism | Limit of Detection (LOD) | Source |
|---|---|---|---|---|
| MIP-FET Sensor | Collagenase Epitopes | Molecular Recognition | 20 nM | nih.gov |
| Fluorescent Probe | Picric Acid | Fluorescence Quenching / Charge Transfer | - | acs.org |
| Fluorogenic Chemosensor | Cyanide (CN⁻) | ICT Disruption | 10⁻⁸ M | rsc.org |
| Colorimetric Chemosensor | Copper (Cu²⁺) | Complexation | 0.63 µM | mdpi.com |
| Colorimetric Chemosensor | Iron (Fe³⁺) | Complexation | 1.06 µM | mdpi.com |
| DSE Polymer | Trinitrotoluene (TNT) | PET | 94 nM | rsc.org |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| Triphenylamine | TPA |
| Trinitrotoluene | TNT |
| Picric Acid | PA |
| Dichlorobenzoic acid | - |
| Triphenylamine rhodanine-3-acetic acid | - |
| 1,1′-Binaphthyl-2,2′-diamine | BINAM |
| Isobutyric anhydride | - |
| Proline | - |
| Diphenylacetylene | - |
| Diphenyl sulfoxide | - |
| Carbon Dioxide | CO₂ |
| Ammonia | NH₃ |
Catalytic Roles of Tetraphen 3 Amine and Its Metal Complexes
Ligand Design and Coordination Chemistry
The design of a ligand is a foundational aspect of developing effective transition metal catalysts. The coordination of the ligand to the metal center establishes a specific geometric and electronic environment that dictates how the catalyst interacts with substrates.
Tetraphen-3-amine as a Ligand in Transition Metal Catalysis
A bulky aromatic amine ligand such as this compound serves multiple functions in a catalytic system. Primarily, it acts as a spectator ligand, meaning it coordinates to the metal center to stabilize it and modulate its reactivity without typically participating directly in bond-breaking or bond-forming events with the substrate. jove.com The nitrogen atom's lone pair of electrons donates electron density to the metal, forming a coordinate bond. ias.ac.in
In the context of a polycyclic or multi-aryl framework like that suggested by "this compound," the ligand would coordinate to a metal center, such as palladium, copper, or nickel, leaving specific sites available for substrate binding and subsequent reaction. academie-sciences.frrsc.org The stability of the resulting metal complex is a critical factor; an effective ligand must bind strongly enough to prevent decomposition of the catalyst but also allow for the necessary steps of the catalytic cycle, such as substrate coordination and product release. jove.com For polycyclic aromatic amines, the specific position of the amine group on the aromatic framework dictates its coordinating ability and the geometry of the resulting complex. academie-sciences.fr
Influence of Steric and Electronic Properties of Amine Ligands on Catalytic Activity
The catalytic performance of a metal complex is a direct consequence of the steric and electronic properties of its ligands. acs.orgrsc.org These two factors are often intertwined and must be carefully balanced to achieve optimal catalytic efficiency.
Steric Properties: The size and three-dimensional arrangement of the ligand, or its steric hindrance, have a profound impact on catalysis. rsc.org
Stabilization: Bulky ligands like this compound can create a "pocket" around the metal center, which can prevent catalyst deactivation through pathways like dimerization or aggregation. rsc.orgresearchgate.net
Selectivity: The steric bulk can control which substrates can access the metal center and in what orientation, leading to enhanced regioselectivity or stereoselectivity in certain reactions.
Reaction Rates: While some steric bulk is beneficial, an excessively large ligand can hinder the approach of substrates, thereby slowing down or inhibiting the catalytic reaction. rsc.orgk-state.edu Therefore, a delicate balance is required. researchgate.net
Electronic Properties: The electronic nature of the amine ligand determines the electron density at the metal center, which is crucial for many catalytic steps. acs.org
Electron-Donating Groups: Generally, amine ligands are considered σ-donors. researchgate.net Electron-donating substituents on the aromatic framework of a ligand like this compound would increase the electron density on the nitrogen, making it a stronger donor. This, in turn, makes the coordinated metal center more electron-rich, which can promote key steps like oxidative addition in cross-coupling cycles. yonedalabs.compsu.edu
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups would decrease the ligand's donor strength, making the metal center more electron-deficient or "harder." This can be advantageous in other catalytic steps or for reactions involving hard substrates.
The interplay of these effects is summarized in the table below, showing how ligand properties influence catalytic outcomes.
| Ligand Property | Effect on Metal Center | Potential Catalytic Consequence | References |
| High Steric Bulk | Creates a crowded coordination sphere. | Stabilizes monomeric active species; can enhance selectivity but may slow reaction rates if excessive. | rsc.orgrsc.orgresearchgate.net |
| Low Steric Bulk | Creates an open coordination sphere. | May allow for faster substrate turnover but can lead to catalyst decomposition via dimerization. | rsc.org |
| Strong Electron Donation | Increases electron density on the metal. | Promotes oxidative addition; stabilizes higher oxidation states. | yonedalabs.compsu.edu |
| Weak Electron Donation | Decreases electron density on the metal. | Can facilitate reductive elimination; may be required for reactions involving electron-rich substrates. | psu.edu |
Applications in Organic Transformations (Mechanism-focused)
Metal complexes featuring bulky amine ligands are employed in a variety of important organic reactions. The ligand's role is central to the reaction mechanism, guiding the transformation through a series of well-defined steps.
Cycloamination Reactions Catalyzed by this compound Complexes
Intramolecular cycloamination is a powerful method for synthesizing N-heterocyclic compounds, which are common motifs in pharmaceuticals and natural products. colab.ws In a typical mechanism catalyzed by a transition metal complex (e.g., Palladium(II)), the process involves the activation of a C-H bond. colab.ws
A plausible catalytic cycle for an intramolecular hydroamination could proceed as follows:
Coordination: The metal catalyst, stabilized by a ligand like this compound, coordinates to the unsaturated part (e.g., an alkene) of the amino-alkene substrate.
Migratory Insertion/Nucleophilic Attack: The amine nitrogen then attacks the coordinated double bond. This key step can occur via two main pathways: migratory insertion of the alkene into a metal-amide bond or direct nucleophilic attack of the amine on the coordinated alkene. nih.gov The ligand's steric and electronic properties influence which pathway is favored and the rate at which it occurs.
Protonolysis/Reductive Elimination: The resulting metal-alkyl intermediate undergoes a reaction, often with a proton source, to release the cyclic amine product and regenerate the active catalyst. nih.gov
Bulky ligands are crucial in these cycles to promote the formation of reactive, monomeric catalytic species and to control the regioselectivity of the ring-closing step. nih.govrsc.org
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming C-C bonds, is typically catalyzed by palladium complexes. yonedalabs.com While phosphine (B1218219) ligands are most common, amine-based ligands have also been shown to be effective and offer advantages such as lower cost and air stability. researchgate.netresearchgate.net
The catalytic cycle for a Suzuki-Miyaura reaction involves three main stages where a ligand like this compound would play a critical role:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (Ar-X). Electron-rich ligands are known to accelerate this rate-limiting step, particularly for less reactive aryl chlorides. researchgate.netyonedalabs.com
Transmetalation: The halide ligand on the Pd(II) complex is replaced by the organic group from the organoboron reagent (e.g., Ar'-B(OH)₂), a step that requires a base.
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated to form the new biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst. Bulky ligands often promote this final step, facilitating the release of the product and turnover of the catalyst. researchgate.netyonedalabs.com
The table below outlines the yields for a representative Suzuki-Miyaura coupling using different amine-based ligand types, illustrating the impact of ligand structure on efficiency.
| Ligand Type | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
| β-ketoamine | 4-bromoacetophenone | Phenylboronic acid | >99 | oup.com |
| Bis(2-pyridylmethyl)amine | 4-bromotoluene | Phenylboronic acid | 98 | researchgate.net |
| 2-aminopyrimidine-4,6-diol | Iodobenzene | Phenylboronic acid | >99 (High TON) | researchgate.net |
Biomimetic Catalysis (e.g., Catecholase Activity)
Catecholase enzymes are copper-containing metalloenzymes that catalyze the oxidation of catechols to quinones. acs.org Synthetic chemists design model complexes that mimic the structure and function of these enzyme active sites to create catalysts for aerobic oxidation reactions. jocpr.comtubitak.gov.tr
Complexes of copper with nitrogen-donor ligands, such as those that would be formed with this compound, are excellent candidates for mimicking catecholase activity. jocpr.comuniversiteitleiden.nl The mechanism generally involves the following steps:
Substrate Binding: The catechol substrate coordinates to the Cu(II) center(s) of the catalyst. The geometry and steric hindrance of the primary ligand (e.g., this compound) dictate how the substrate can bind—either to a single copper ion or by bridging two metal centers. rsc.orgacs.org
Electron Transfer: An intramolecular electron transfer occurs from the bound catecholate to the Cu(II) center(s), producing a semiquinone radical and reducing the copper to Cu(I).
Dioxygen Activation: The reduced Cu(I) complex can then bind and activate molecular oxygen (O₂), which re-oxidizes the catalyst back to Cu(II) and participates in the formation of the final quinone product and water.
The catalytic efficiency, measured by the turnover rate (kcat), is highly dependent on the coordination environment provided by the ligand. tubitak.gov.tr
| Complex | Substrate | Turnover Rate (kcat, h⁻¹) | Reference |
| Cu₂(L)(NCS)₂₂ | 3,5-di-tert-butylcatechol | 398.80 | tubitak.gov.tr |
| Fe(L)(NCS)₂ | 3,5-di-tert-butylcatechol | 114.90 | tubitak.gov.tr |
| [CuLCl]₂[CuCl₄] | 3,5-di-tert-butylcatechol | 32.8 (in MeOH) | rsc.org |
| (L represents a piperazine-based Mannich base ligand in the first two entries and a N-scorpionate ligand in the third) |
Oxidation and Degradation Processes
The unique electronic properties of this compound, stemming from its extended π-conjugated system and electron-donating amine group, position it and its derivatives as promising candidates in catalytic applications, particularly in oxidation and degradation reactions. Research has explored its utility both as a functionalizing agent for nanoparticle catalysts and in the form of its metal complexes for environmental remediation.
In the realm of selective oxidation, this compound has been successfully utilized as a surface-adsorbed ligand on metal-organic frameworks (MOFs) to enhance catalytic activity. A notable example involves gold (Au) nanoparticles functionalized with this compound. This composite material has demonstrated significant efficiency in the oxidative coupling of alcohols. Specifically, for the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), the functionalized catalyst achieved a 92% conversion efficiency at a temperature of 80°C vulcanchem.com. This high conversion rate underscores the potential of this compound in facilitating selective oxidation processes, which are crucial in fine chemical synthesis.
Table 1: Catalytic Performance of this compound Functionalized Gold Nanoparticles
| Catalyst System | Substrate | Product | Temperature (°C) | Conversion Efficiency (%) |
|---|---|---|---|---|
| Au Nanoparticles functionalized with this compound on MOF | Benzyl alcohol | Benzaldehyde | 80 | 92 |
Data sourced from a study on surface-adsorbed this compound on metal-organic frameworks. vulcanchem.com
Furthermore, while direct studies on the degradation capabilities of this compound metal complexes are specific, the behavior of structurally related amine-functionalized ligands in metal complexes offers significant insights. For instance, iron(II) complexes incorporating amine-modified terpyridine ligands have been evaluated for their photocatalytic activity in the degradation of organic dyes, such as methylene (B1212753) blue. These studies are relevant as they highlight the role of the amine group in enhancing the catalytic efficiency of the metal center.
Two such iron complexes, referred to as Fe2 and Fe3, were assessed for their ability to degrade methylene blue. The photocatalytic degradation efficiencies were reported to be 59.16% for Fe2 and 56.3% for Fe3 mdpi.com. The higher activity of the Fe2 complex was linked to the presence of two aromatic rings, which provide a rich source of delocalized electrons, a feature analogous to the extensive aromatic system of this compound mdpi.com. This suggests that metal complexes of this compound could similarly serve as effective catalysts for the degradation of environmental pollutants.
Table 2: Photocatalytic Degradation of Methylene Blue using Amine-Modified Terpyridine Iron(II) Complexes
| Catalyst | Substrate | Degradation Efficiency (%) |
|---|---|---|
| Fe2 Complex | Methylene Blue | 59.16 |
| Fe3 Complex | Methylene Blue | 56.3 |
Data from a study on the photocatalytic activity of iron(II) complexes. mdpi.com
These findings collectively point towards the promising role of this compound and its potential metal complexes in mediating oxidation and degradation processes. Its application as a ligand can enhance the catalytic performance of metal nanoparticles, while its incorporation into metal complexes could yield effective catalysts for environmental remediation tasks, such as the breakdown of persistent organic pollutants.
Advanced Characterization Techniques for Tetraphen 3 Amine
High-Resolution Spectroscopic Methods (excluding basic identification data)
High-resolution spectroscopy moves beyond simple compound identification to probe the fundamental quantum mechanical properties of molecules. For triphenylamine (B166846) derivatives, these methods are essential for elucidating the electronic and structural features that give rise to their useful properties.
Photoelectron Spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. mpg.de The resulting spectrum provides information about molecular orbital energies, which can be directly related to the material's electronic properties. libretexts.org According to Koopmans' theorem, the ionization energy required to remove an electron from an occupied molecular orbital is approximately equal to the negative of that orbital's energy. libretexts.org
In the context of materials science, PES can describe surface composition, oxidation states, and electronic structure with high sensitivity. mpg.de While specific PES data for unsubstituted triphenylamine is not detailed in the provided research, the technique is widely applied to understand the electronic structure of related materials. For instance, it has been used to investigate changes in the chemical nature and electronic structure of catalysts under reaction conditions. mpg.de Studies on inorganic clusters use PES to determine electron affinities and map out the electronic states of neutral radicals formed from anions, providing a detailed picture of the electronic landscape. rsc.org This approach, combining experimental PES with computational studies, allows for the assignment of spectral features to specific electronic transitions and provides validated insights into the material's electronic structure. rsc.orgwcupa.edu
While basic NMR and IR are used for routine identification, advanced applications of these techniques provide deeper structural insights, especially for complex or polymeric systems involving triphenylamine.
Advanced Infrared (IR) Spectroscopy: The vibrational modes of a molecule are sensitive to its electronic structure. Gas-phase Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, combined with Density Functional Theory (DFT) calculations, can be used to investigate the effect of ionization on the structure of isolated triphenylamine. researchgate.net Upon one-electron oxidation to form the triphenylamine radical cation (TPA•+), significant changes occur in the IR spectrum. C-C and C-N stretching vibrations experience a red shift (a shift to lower wavenumbers) of up to 52 cm⁻¹, indicating a change in bond strength and geometry upon ionization. researchgate.net Similarly, protonation at the nitrogen atom leads to a structural change from a nearly planar geometry to a near-tetrahedral configuration, which is reflected in the vibrational spectrum. researchgate.net
The table below summarizes key FT-IR absorption bands for a triphenylamine derivative, highlighting the characteristic vibrations.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1035, 1242 | Symmetrical and asymmetrical stretching of aryl alkyl ether | researchgate.net |
| 1492, 1506, 1587 | Aromatic C-C stretching | researchgate.net |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: For complex structures such as polymers or supramolecular assemblies, advanced NMR techniques are indispensable. Techniques like DEPT-135 (Distortionless Enhancement by Polarization Transfer) are used alongside standard ¹H and ¹³C NMR to characterize novel star-like molecules based on a triphenylamine core. rsc.orgresearchgate.net Furthermore, detailed NMR studies can reveal the dynamics of host-guest interactions. For example, investigations of a triphenylamine derivative with macrocyclic hosts like β-cyclodextrin showed the formation of a dynamic 1:1 inclusion complex, where the host binds to only one of the three arms of the triphenylamine guest at any given time. acs.org Such detailed structural and dynamic information is critical for designing molecular systems with specific recognition or responsive properties.
Triphenylamine is frequently used as a core moiety in functional organic molecules due to its inherent electron-donating and fluorescent properties. researchgate.netrsc.orgpsu.edu Fluorescence spectroscopy is the primary tool for characterizing the photophysical behavior of these materials, including their absorption and emission characteristics.
Derivatives of triphenylamine often exhibit broad absorption and emission bands associated with an intramolecular charge transfer (ICT) character, where electronic charge is redistributed within the molecule upon photoexcitation. rsc.orgrsc.orgexlibrisgroup.com The emission properties are highly tunable. By extending the π-conjugation of the molecule, the fluorescence can be shifted from the blue to the green wavelength region or even into the near-infrared (NIR). rsc.orgresearchgate.netexlibrisgroup.comx-mol.com This tunability is crucial for applications in organic light-emitting diodes (OLEDs) and sensors.
The photophysical properties are also sensitive to the molecule's environment. Many triphenylamine derivatives exhibit solvatochromism, where the color of their fluorescence changes with the polarity of the solvent. exlibrisgroup.comx-mol.com This effect is a hallmark of the ICT process. exlibrisgroup.com Some derivatives also show aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state or in a poor solvent. exlibrisgroup.comx-mol.com
The table below presents photophysical data for representative triphenylamine derivatives, illustrating the effect of molecular structure and solvent on their properties.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |
| Intermediate 10 | THF | 390 | - | rsc.orgpsu.edu |
| DTPA (11b) | THF | ~350, 420 | - | rsc.orgpsu.edu |
| TTPA (11a) | THF | ~350, 420 | - | rsc.orgpsu.edu |
| Compound 1 | - | - | 620 (solid state) | exlibrisgroup.comx-mol.com |
| Compound 2 | - | - | 650 (solid state) | exlibrisgroup.comx-mol.com |
| TPB | DMSO | 299-351 | 448 | ntu.edu.tw |
| TPB | Solid State | 303-362 | 460 | ntu.edu.tw |
X-ray Crystallography for Solid-State Structure
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. anton-paar.comcreative-proteomics.com By directing X-rays at a single crystal and analyzing the resulting diffraction pattern, one can determine the unit cell dimensions, crystal symmetry, and the exact coordinates of each atom. anton-paar.com This provides unambiguous information about molecular geometry, conformation, and intermolecular interactions in the crystalline phase.
While obtaining single crystals of some triphenylamine derivatives can be challenging, successful crystallographic analyses provide invaluable data. For example, the X-ray structure of a cyclobenzaprine-tetraphenylborate complex was solved in a monoclinic crystal system with eight formula units per unit cell. mdpi.comresearchgate.net Such analyses reveal detailed molecular geometries and insights into crystal packing. mdpi.com This structural information is vital for understanding structure-property relationships, as the arrangement of molecules in the solid state directly impacts properties like charge transport. rsc.org
Electrochemical Characterization for Redox Properties
The electrochemical behavior of triphenylamine and its derivatives is central to their use in electronic devices, where they often function as hole-transporting or redox-active materials. rsc.orgscispace.com Cyclic voltammetry (CV) is the most common technique used to probe their redox properties.
Triphenylamine derivatives are known for their reversible redox behavior. ntu.edu.tw They can undergo a one-electron oxidation to form a stable cation radical (TPA•+). ntu.edu.tw This process is often visually indicated by a distinct color change. researchgate.net The potential at which this oxidation occurs can be finely tuned by adding electron-donating or electron-withdrawing substituents to the phenyl rings. ntu.edu.tw For instance, adding electron-donating amino groups lowers the oxidation potential, making the compound easier to oxidize. ntu.edu.twresearchgate.net
The stability of the oxidized species and the reversibility of the redox process are dependent on the molecular structure and the solvent used. ntu.edu.twresearchgate.net Some amino-substituted triphenylamines show multiple, stable, and reversible redox couples. researchgate.net This redox activity is the basis for their application as charge carriers in OLEDs and perovskite solar cells, and as redox mediators. frontiersin.orgrsc.orgfrontiersin.org
The table below lists the half-wave potentials (E₁/₂) for the oxidation of several amino-substituted triphenylamine derivatives, demonstrating the influence of substitution on their redox properties.
| Compound | Solvent | First E₁/₂ (V vs. Ag/AgCl) | Second E₁/₂ (V vs. Ag/AgCl) | Reference |
| p-Amino-triphenylamine (1) | CH₂Cl₂ | 0.59 | 1.09 | ntu.edu.twresearchgate.net |
| p,p'-Diamino-triphenylamine (2) | CH₃CN | 0.46 | 0.81 | researchgate.net |
| p,p',p''-Triamino-triphenylamine (3) | CH₃CN | 0.23 | 0.58 | researchgate.net |
Future Directions and Emerging Research Areas
Integration of Tetraphen-3-amine in Multicomponent Systems
The future development of advanced materials increasingly relies on the synergistic properties of multicomponent systems. The incorporation of this compound into larger, functional architectures like metal-organic frameworks (MOFs), copolymers, and supramolecular assemblies is a promising research frontier.
Researchers are exploring the use of this compound as a functional ligand in the creation of hybrid materials. For instance, surface-adsorbed this compound on MOFs has been shown to create active sites for catalysis. vulcanchem.com In one application, gold nanoparticles functionalized with this compound demonstrated high conversion efficiency (92%) in the catalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) at 80°C. vulcanchem.com This suggests a role for the compound in designing heterogeneous catalysts with tailored activity.
Furthermore, the structure of this compound makes it an attractive monomer for polymerization. The development of copolymers containing anthracene (B1667546) and other functional units, such as benzoselenadiazole, has been explored for applications in organic optoelectronics. google.com By analogy, this compound could be polymerized with various acceptor units to create donor-acceptor copolymers with tunable electronic and photophysical properties for devices like polymer solar cells and organic light-emitting diodes (OLEDs). google.comnih.govwhiterose.ac.uk The process would involve well-established techniques like Suzuki polymerization to build the polymer backbone. nih.govwhiterose.ac.uk
Development of Advanced Computational Models for Complex Reactivity
Predictive computational modeling is an indispensable tool for understanding and designing complex molecular systems. For this compound, advanced computational models, particularly those based on Density Functional Theory (DFT), are crucial for elucidating its electronic structure, reactivity, and potential in various applications.
Computational studies on the parent benzo[a]anthracene (BA) skeleton have established a methodological framework for analyzing its derivatives. acs.orgnih.govresearchgate.net DFT calculations using functionals like B3LYP have been employed to study structure-reactivity relationships and the stability of reactive intermediates such as carbocations. acs.orgnih.gov These models can predict how substituents, like the amine group in this compound, influence the electronic properties and reaction pathways. nih.gov
For this compound specifically, DFT calculations have predicted a HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap of approximately 3.1 eV. vulcanchem.com This value is critical for assessing its potential as an organic semiconductor. The electron-donating amine group is shown to reduce the bandgap compared to the unsubstituted anthracene, a modification that can enhance charge carrier mobility. vulcanchem.com Future computational work will likely focus on building more complex models to simulate its behavior in multicomponent systems, predict the outcomes of polymerization, and screen its suitability for specific photonic and spintronic applications.
Table 1: Computational Methods Applied to Benzo[a]anthracene and its Derivatives
| Computational Method | Basis Set | Properties Studied | Reference |
|---|---|---|---|
| Density Functional Theory (DFT), B3LYP | 6-31G* | Carbocation stability, Substituent effects, Reactivity | acs.orgnih.gov |
| Møller–Plesset perturbation theory (MP2) | 6-31G** | Carbocation stability, Reaction pathways | acs.org |
| Time-Dependent DFT (TD-DFT) | 6-31+G(d,p) | Absorption spectra, Vertical excitation energies | mdpi.com |
Green Chemistry Approaches to this compound Synthesis
The synthesis of polycyclic aromatic compounds often involves multi-step processes that can utilize hazardous reagents and solvents. A key area of future research is the development of synthetic pathways for this compound that align with the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and using less toxic substances. chemistryviews.orgmdpi.com
Traditional syntheses may involve methods like the reductive amination of tetraphenone precursors. vulcanchem.com While effective, these can use reagents that require careful handling and disposal. Future approaches aim to replace these with more environmentally benign alternatives. Research into the green synthesis of related heterocyclic and polycyclic compounds highlights several promising strategies that could be adapted for this compound. These include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy input compared to conventional heating. bohrium.com
Solvent-free reactions: Performing reactions in neat conditions or using grinding methods eliminates the need for potentially toxic organic solvents, reducing waste and simplifying purification. researchgate.net
Use of ionic liquids: Ionic liquids can serve as recyclable, non-volatile solvent alternatives that can also have catalytic activity. tandfonline.com
Heterogeneous catalysis: Employing solid-supported catalysts can simplify catalyst recovery and recycling, a core tenet of green chemistry. mdpi.com
Adapting these methods, for example, through a one-pot, multicomponent reaction under solvent-free or aqueous conditions, represents a significant goal for the sustainable production of this compound. tandfonline.comepfl.chnih.gov
Exploration of Novel Photonic and Spintronic Applications
The extended π-conjugated system of this compound, coupled with the electronic influence of the nitrogen atom, makes it a highly attractive candidate for novel photonic and spintronic applications.
In photonics, the focus is on materials for organic light-emitting diodes (OLEDs). The calculated band gap and the established role of similar amino-anthracene derivatives suggest that this compound could function effectively as a blue host material or a hole-transport material in OLED devices. vulcanchem.commdpi.com The amine group helps to tune the HOMO energy level, which is beneficial for efficient charge injection and transport. nih.gov Extensive research on anthracene derivatives for blue OLEDs provides a strong foundation for investigating this compound in this context. mdpi.comresearchgate.netrsc.org Its fluorescence quenching response to nitroaromatics also points to its potential use in chemical sensors. vulcanchem.com
In the emerging field of spintronics, which utilizes the spin of electrons in addition to their charge, nitrogen-doped PAHs are of particular interest. rsc.org Introducing nitrogen atoms into the graphene-like structure of PAHs can induce unique magnetic and electronic properties. chemistryviews.org Specifically, creating PAHs with zigzag edge structures is a strategy for generating spin-polarized electronic states. chemistryviews.org Future research could explore the synthesis of this compound analogues or their integration into larger, precisely structured nitrogen-doped nanographenes to investigate their magnetic ground states and potential for use in spintronic devices.
Design of Responsive Materials Based on this compound Architectures
"Smart" materials that change their properties in response to external stimuli are at the forefront of materials science. The amine functionality of this compound provides a chemical handle for designing such responsive materials.
The amine group is a pH-sensitive moiety. researchgate.net In acidic conditions, it can be protonated, leading to a change in the molecule's charge and solubility. This principle is widely used in pH-responsive polymers. dovepress.comresearchgate.net By incorporating this compound as a pendant group or monomer into a polymer chain, it is conceivable to create materials that respond to changes in pH. researchgate.netdovepress.com For example, a polymer functionalized with this compound could be soluble at low pH (when the amine is protonated and charged) and aggregate or precipitate at higher pH (when the amine is neutral and more hydrophobic). nih.gov This could be useful for applications like targeted drug delivery or smart coatings. acs.orgacs.org
Furthermore, the PAH backbone opens possibilities for creating photo-responsive materials. Research has shown that functionalization of PAHs with Lewis pairs (e.g., Boron-Nitrogen) can lead to materials that undergo reversible isomerization upon exposure to light. rutgers.edu Applying such functionalization strategies to the this compound core could yield novel materials whose optical or electronic properties can be switched with light, opening doors for applications in optical data storage and molecular switches.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Tetraphen-3-amine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer: this compound is synthesized via nucleophilic substitution or coupling reactions. A typical protocol involves reacting tetrachloromonospirocyclotriphosphazenes with diamines in tetrahydrofuran (THF) at room temperature for 72 hours, using triethylamine (Et₃N) as a base to neutralize HCl byproducts . Key optimization steps include:
- Monitoring reaction progress via thin-layer chromatography (TLC).
- Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of phosphazene to diamine).
- Purifying the product via column chromatography after removing triethylammonium chloride salts by filtration .
- Table 1: Reaction Conditions for Synthesis
| Parameter | Specification | Reference |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Reaction Time | 72 hours at room temperature | |
| Base | Triethylamine (Et₃N) | |
| Purification Method | Column chromatography |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: this compound derivatives often require stringent safety measures due to acute toxicity and flammability risks:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks to avoid inhalation of vapors .
- Ventilation: Conduct reactions in a fume hood to minimize exposure to volatile intermediates .
- Waste Disposal: Segregate chemical waste and collaborate with certified hazardous waste management services .
- Critical Hazard Codes (GHS):
- Skin corrosion (Category 1B), severe eye damage (Category 1), and acute toxicity (oral, dermal, inhalation) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR to confirm molecular structure and phosphazene backbone integrity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography: Resolve crystal structures to analyze stereoelectronic properties .
- HPLC: Assess purity (>98%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported physicochemical properties of this compound across studies?
- Methodological Answer: Contradictions often arise from variations in synthesis or characterization methods. To address this:
- Comparative Analysis: Replicate experiments using identical reagents and conditions from conflicting studies .
- Statistical Validation: Apply ANOVA or t-tests to evaluate significance of discrepancies (e.g., melting point variations >5°C) .
- Principal Contradiction Framework: Identify the dominant factor (e.g., solvent polarity) influencing property disparities .
Q. What advanced analytical strategies can detect and quantify trace impurities (e.g., nitrosamines) in this compound?
- Methodological Answer: Nitrosamine impurities require ultra-sensitive detection due to carcinogenic risks:
- LC-MS/MS: Use multiple reaction monitoring (MRM) modes with deuterated internal standards for quantification .
- Justification for Omission: If impurity synthesis is infeasible, provide structural reactivity data (e.g., absence of amine-nitrite interactions) and stability studies to justify exclusion .
Q. How can computational modeling (e.g., DFT) guide the design of this compound-based catalysts or ligands?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to predict redox activity and ligand-metal binding affinities .
- Molecular Dynamics (MD): Simulate solvent effects on conformational stability during catalytic cycles .
- Validation: Cross-check computational results with experimental kinetics (e.g., turnover frequency) .
Data Contradiction and Synthesis Challenges
Q. Why do some synthetic routes yield low yields of this compound, and how can this be mitigated?
- Methodological Answer: Low yields (<40%) may stem from:
- Steric Hindrance: Bulky substituents on phosphazene precursors reduce reaction efficiency. Use smaller diamines (e.g., ethylenediamine) to improve accessibility .
- Side Reactions: Competing hydrolysis in polar solvents. Replace THF with dichloromethane (DCM) under anhydrous conditions .
Q. What methodologies validate the absence of cytotoxic byproducts in this compound formulations for biomedical research?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
